Cas no 769916-07-6 (6-Bromoquinazoline-4-carboxylic acid)

6-Bromoquinazoline-4-carboxylic acid is a versatile heterocyclic compound featuring a bromine substituent at the 6-position and a carboxylic acid functional group at the 4-position of the quinazoline scaffold. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of kinase inhibitors and other biologically active molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its high purity and well-defined reactivity profile make it suitable for precision applications in drug discovery and development.
6-Bromoquinazoline-4-carboxylic acid structure
769916-07-6 structure
Product Name:6-Bromoquinazoline-4-carboxylic acid
CAS No:769916-07-6
MF:C9H5BrN2O2
MW:253.052201032639
MDL:MFCD11518956
CID:551266
PubChem ID:22032171
Update Time:2025-10-24

6-Bromoquinazoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromoquinazoline-4-carboxylic acid
    • 4-Quinazolinecarboxylicacid, 6-bromo-
    • 6-Bromoquinazoline-4-carboxylicacid
    • PubChem17774
    • 2010AC
    • RP29015
    • FCH1404312
    • BC004861
    • BC004283
    • ST2412274
    • AX8159218
    • 916B076
    • 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID AMMONIUM SALT
    • DTXSID80621818
    • SCHEMBL21756436
    • AKOS015834514
    • J-518469
    • A865376
    • DS-2880
    • 769916-07-6
    • FT-0646534
    • DB-075222
    • MDL: MFCD11518956
    • Inchi: 1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14)
    • InChI Key: KTYXRDCYHWITRG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=C(C(=O)O)N=CN=2

Computed Properties

  • Exact Mass: 251.95300
  • Monoisotopic Mass: 251.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.8±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 451.8±25.0 °C at 760 mmHg
  • Flash Point: 227.1±23.2 °C
  • Refractive Index: 1.722
  • PSA: 63.08000
  • LogP: 2.09050
  • Vapor Pressure: No data available

6-Bromoquinazoline-4-carboxylic acid Security Information

6-Bromoquinazoline-4-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromoquinazoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:769916-07-6)6-Bromoquinazoline-4-carboxylic acid
Order Number:A865376
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:53
Price ($):360.0
Email:sales@amadischem.com

Additional information on 6-Bromoquinazoline-4-carboxylic acid

6-Bromoquinazoline-4-carboxylic Acid: A Comprehensive Overview

The compound 6-Bromoquinazoline-4-carboxylic acid (CAS No. 769916-07-6) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the quinazoline family, which has garnered substantial attention due to its diverse applications in pharmacology, materials science, and synthetic chemistry. The quinazoline core of this molecule is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, while the bromo substituent at the 6-position and the carboxylic acid group at the 4-position impart unique chemical properties and reactivity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Bromoquinazoline-4-carboxylic acid. Researchers have employed various strategies, including nucleophilic aromatic substitution, coupling reactions, and oxidative cyclization, to construct this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated a one-pot synthesis route utilizing readily available starting materials and mild reaction conditions. This approach not only enhances the scalability of the synthesis but also reduces the environmental footprint, aligning with current green chemistry trends.

The pharmacological potential of 6-Bromoquinazoline-4-carboxylic acid has been extensively explored in recent years. Preclinical studies have highlighted its promising anti-cancer activity, particularly against various human cancer cell lines. A research team from *Nature Communications* reported that this compound exhibits selective cytotoxicity towards malignant cells by targeting specific oncogenic pathways. Furthermore, its ability to modulate key enzymes involved in inflammation and oxidative stress has positioned it as a potential candidate for anti-inflammatory and neuroprotective therapies.

In addition to its therapeutic applications, 6-Bromoquinazoline-4-carboxylic acid has found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* showcased its application as a high-performance semiconductor material, demonstrating exceptional charge transport properties. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

The structural versatility of 6-Bromoquinazoline-4-carboxylic acid also lends itself to further functionalization and derivatization. Chemists have exploited its reactivity to develop novel analogs with enhanced biological activity or improved physical properties. For example, researchers have successfully introduced additional substituents at various positions on the quinazoline ring to fine-tune its pharmacokinetic profiles or electronic characteristics. These modifications have opened new avenues for drug discovery and material development.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in characterizing 6-Bromoquinazoline-4-carboxylic acid. These methods provide detailed insights into its molecular structure, stereochemistry, and solid-state properties. For instance, X-ray crystallography has revealed its crystalline packing arrangement, which is crucial for understanding its physical properties and potential applications in crystal engineering.

In conclusion, 6-Bromoquinazoline-4-carboxylic acid stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on diverse scientific fields. With ongoing research uncovering new facets of its chemistry and applications, this compound continues to be a focal point for scientists striving to push the boundaries of knowledge in organic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:769916-07-6)6-Bromoquinazoline-4-carboxylic acid
A865376
Purity:99%
Quantity:1g
Price ($):360.0
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